molecular formula C18H17N3O3S2 B3051061 Ethyl 2'-(2-benzamidoethyl)-[2,4'-bithiazole]-4-carboxylate CAS No. 30760-79-3

Ethyl 2'-(2-benzamidoethyl)-[2,4'-bithiazole]-4-carboxylate

Cat. No.: B3051061
CAS No.: 30760-79-3
M. Wt: 387.5 g/mol
InChI Key: CYSBXYHRQLJFCV-UHFFFAOYSA-N
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Description

Ethyl 2’-(2-benzamidoethyl)-[2,4’-bithiazole]-4-carboxylate is a complex organic compound that features a bithiazole core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bithiazole moiety is known for its stability and ability to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2’-(2-benzamidoethyl)-[2,4’-bithiazole]-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 2-aminothiazole with ethyl 2-bromoacetate to form an intermediate, which is then further reacted with benzoyl chloride to introduce the benzamido group. The final step involves cyclization to form the bithiazole ring system under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’-(2-benzamidoethyl)-[2,4’-bithiazole]-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The bithiazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized bithiazole derivatives.

    Reduction: Reduced forms of the bithiazole ring.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2’-(2-benzamidoethyl)-[2,4’-bithiazole]-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2’-(2-benzamidoethyl)-[2,4’-bithiazole]-4-carboxylate involves its interaction with specific molecular targets. The bithiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the benzamido group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiazole: A simpler bithiazole derivative with similar chemical properties.

    4,4’-Bithiazole: Another bithiazole isomer with different substitution patterns.

    Benzamidoethyl derivatives: Compounds with similar benzamido groups but different core structures.

Uniqueness

Ethyl 2’-(2-benzamidoethyl)-[2,4’-bithiazole]-4-carboxylate is unique due to its combination of the bithiazole core and the benzamidoethyl side chain. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-2-24-18(23)14-11-26-17(21-14)13-10-25-15(20-13)8-9-19-16(22)12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSBXYHRQLJFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CSC(=N2)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301407
Record name MLS002920582
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30760-79-3
Record name MLS002920582
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143140
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002920582
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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